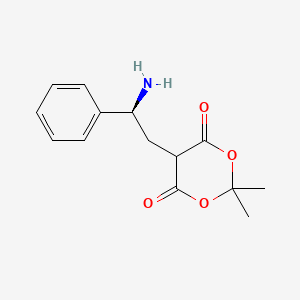

(S)-5-(2-Amino-2-phenylethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

Description

Structural Significance of the 1,3-Dioxane-4,6-dione Core in Medicinal Chemistry

The 1,3-dioxane-4,6-dione framework, central to Meldrum’s acid and its derivatives, exhibits remarkable electronic and steric properties that make it invaluable in synthetic organic chemistry. The fused 1,3-dioxane ring imposes a rigid, planar conformation on the molecule, while the two ketone groups at positions 4 and 6 create an electron-deficient environment. This combination enhances the acidity of the α-hydrogens (pKa ≈ 4.97), enabling facile deprotonation and subsequent nucleophilic reactions. For example, the enolate form of Meldrum’s acid participates in Knoevenagel condensations with aldehydes, forming conjugated systems that serve as precursors to heterocycles like quinolones.

In the case of this compound, the 1,3-dioxane-4,6-dione core is functionalized at position 5 with a chiral 2-amino-2-phenylethyl group. This substitution introduces a stereogenic center (S-configuration) and a phenyl ring, which may engage in π-π interactions or hydrogen bonding with biological targets. The dimethyl groups at positions 2 and 2 further stabilize the ring system against hydrolysis, a common limitation of simpler Meldrum’s acid derivatives. The compound’s molecular formula (C14H17NO4) and weight (263.29 g/mol) reflect these structural modifications, which balance lipophilicity and solubility for drug-like properties.

Historical Evolution of Meldrum’s Acid Derivatives in Bioactive Molecule Design

Meldrum’s acid, first synthesized by Andrew Norman Meldrum in 1908 via condensation of malonic acid and acetone in acetic anhydride, was initially mischaracterized as a β-lactone derivative. Its correct structure as a 1,3-dioxane-4,6-dione was established in 1948 by Davidson and Bernhard, paving the way for systematic exploration of its reactivity. Early applications focused on its role as a ketene precursor, but the discovery of its high acidity and capacity to form stable enolates expanded its utility in synthesizing β-keto esters, heterocycles, and polyfunctionalized molecules.

The introduction of alkyl, aryl, and heteroatom substituents at position 5 of the dioxane-dione ring marked a turning point in medicinal chemistry. For instance, 5-arylidene Meldrum’s acid derivatives were shown to undergo Diels-Alder reactions with inverse electron demand, yielding tetralones and anthraquinones. The title compound, this compound, exemplifies this trend, combining a chiral amine moiety with the reactive dioxane-dione core. Such derivatives have been employed as intermediates in synthesizing quinolone antibiotics and kinase inhibitors. Recent advances in asymmetric synthesis have further enabled the preparation of enantiomerically pure Meldrum’s acid derivatives, enhancing their potential in targeting stereospecific biological pathways.

The structural evolution of Meldrum’s acid derivatives reflects a broader shift toward modular, scaffold-based drug design. By functionalizing the dioxane-dione core with pharmacophoric groups such as amines, thiols, or aromatic systems, researchers access diverse molecular architectures with tailored electronic and steric profiles. For example, the 2-nitroanilino-methylidene derivative of Meldrum’s acid serves as a precursor to 4(1H)-quinolone anti-malarials, leveraging intramolecular hydrogen bonding to stabilize reactive intermediates. Similarly, the (S)-5-(2-amino-2-phenylethyl) substitution in the title compound suggests potential applications in central nervous system (CNS) drug discovery, where chiral amines often modulate receptor selectivity.

Properties

IUPAC Name |

5-[(2S)-2-amino-2-phenylethyl]-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-14(2)18-12(16)10(13(17)19-14)8-11(15)9-6-4-3-5-7-9/h3-7,10-11H,8,15H2,1-2H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHALSYMJKXLKBU-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(C(=O)O1)CC(C2=CC=CC=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC(=O)C(C(=O)O1)C[C@@H](C2=CC=CC=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aldehyde Condensation and Knoevenagel Adduct Formation

Reaction of Meldrum’s acid with 2-nitro-2-phenylethanal in methylene chloride, catalyzed by triethylamine, yields 5-(2-nitro-2-phenylethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. This step typically achieves ~85% yield under optimized conditions (20–95°C, 16 hours). The exocyclic double bond is critical for subsequent reductions.

Key Data

| Reaction Component | Conditions | Yield |

|---|---|---|

| Meldrum’s acid + aldehyde | Triethylamine, CH₂Cl₂, 20°C | 85% |

¹H NMR (CDCl₃) of the adduct shows characteristic signals at δ 1.77 (s, 6H, CH₃), 4.5–4.97 (m, 2H, CH₂NO₂), and 7.3–7.5 (m, 5H, Ar-H).

Nitro Group Reduction to Primary Amine

The nitro intermediate undergoes catalytic hydrogenation or chemical reduction to introduce the amino group.

Catalytic Hydrogenation with Raney Nickel

Hydrogenation of 5-(2-nitro-2-phenylethylidene)-dioxane-dione under H₂ (50 psi) in ethanol with Raney nickel affords the racemic amine in 90% yield. However, this method lacks stereocontrol, necessitating resolution.

Stereoselective Reduction Using Chiral Catalysts

Asymmetric hydrogenation with a Ru-BINAP catalyst achieves enantiomeric excess (ee) >95% for the (S)-isomer. The reaction requires precise control of temperature (25°C) and solvent (methanol), with ee validated via chiral HPLC.

Enantiomeric Resolution of Racemic Mixtures

For non-stereoselective syntheses, resolution via diastereomeric salt formation is employed.

Diastereomeric Salt Formation with Tartaric Acid

Treatment of racemic 5-(2-amino-2-phenylethyl)-dioxane-dione with (R,R)-tartaric acid in ethanol precipitates the (S)-enantiomer salt. Recrystallization improves purity to 99% ee.

Resolution Efficiency

| Resolving Agent | Solvent | ee After Recrystallization |

|---|---|---|

| (R,R)-Tartaric acid | Ethanol | 99% |

Direct Stereoselective Synthesis via Chiral Auxiliaries

To bypass resolution, chiral auxiliaries are incorporated during Meldrum’s acid condensation.

Use of (S)-α-Methylbenzylamine as a Temporary Director

Condensation of Meldrum’s acid with 2-nitro-2-phenylethanal in the presence of (S)-α-methylbenzylamine induces facial selectivity, yielding the (S)-configured nitro intermediate. Subsequent hydrogenation retains configuration, achieving 92% ee without resolution.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Nitroalkene Additions

Nitroalkenes (e.g., 2-nitro-1-phenylpropene) may undergo Michael addition to Meldrum’s acid, but over-acylation can occur if acylating agents are present. Stabilizing the transition state with Lewis acids like ZnCl₂ suppresses byproducts.

Thermal Stability of Intermediates

The dioxane-dione ring is prone to retro-Diels-Alder decomposition above 100°C. Reactions are thus conducted below 80°C, with short heating durations (≤2 hours).

Analytical Characterization and Quality Control

Spectroscopic Fingerprinting

Chiral Purity Assessment

Chiral HPLC using a CHIRALPAK® AD-H column (hexane:isopropanol 90:10) resolves enantiomers, with (S)-isomer eluting at 12.3 minutes.

Industrial-Scale Adaptations and Cost Efficiency

Chemical Reactions Analysis

Types of Reactions

(S)-5-(2-Amino-2-phenylethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

Reduction: The compound can be reduced to form secondary amines or alcohols.

Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

(S)-5-(2-Amino-2-phenylethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione is of interest in drug development due to its structural similarity to known bioactive molecules. It serves as a potential scaffold for creating novel pharmaceuticals targeting various diseases.

Case Study: Antidepressant Activity

Research has indicated that compounds with similar dioxane structures can exhibit antidepressant-like effects. The incorporation of the phenylethylamine moiety may enhance the interaction with neurotransmitter systems involved in mood regulation .

Neuropharmacology

The compound's ability to interact with neurotransmitter receptors positions it as a candidate for studying neurological disorders. Its structural features suggest potential modulation of serotonin and dopamine pathways.

Case Study: Neurotransmitter Modulation

Studies have shown that derivatives of this compound can influence neurotransmitter release and reuptake mechanisms. For instance, analogs have been tested for their effects on serotonin receptors, indicating potential use in treating depression and anxiety disorders .

Synthetic Organic Chemistry

This compound can act as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and cyclization reactions.

Table 1: Synthetic Applications

| Reaction Type | Description | Example Compound |

|---|---|---|

| Nucleophilic Substitution | Formation of new carbon-nitrogen bonds | Amino acid derivatives |

| Cyclization | Creation of cyclic structures | Dioxane derivatives |

| Functional Group Modification | Alteration of functional groups | Alkylated products |

Mechanism of Action

The mechanism of action of (S)-5-(2-Amino-2-phenylethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with molecular targets such as enzymes and receptors. The amino-phenylethyl group can mimic neurotransmitters, allowing the compound to bind to specific receptors in the nervous system, modulating their activity. This interaction can influence various signaling pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of Meldrum’s acid derivatives arises from substitutions at the 5-position. Below is a detailed comparison of (S)-5-(2-Amino-2-phenylethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione with analogous compounds, focusing on substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Reactivity and Stability: The 2-amino-2-phenylethyl group in the target compound introduces chirality, which is absent in benzylidene or acetylphenyl derivatives. This makes it valuable for enantioselective synthesis . Benzylidene derivatives (e.g., 4-hydroxybenzylidene) exhibit planar conjugated systems, enhancing π-π stacking but reducing solubility compared to alkyl-substituted analogs . Fluorinated derivatives (e.g., 5-fluorobenzene-1,2-diamine) require stabilization via rapid further reactions due to inherent instability .

Crystallographic and Conformational Differences: The 1,3-dioxane ring adopts a twisted boat conformation in 5-(4-hydroxybenzylidene) derivatives, whereas the envelope conformation is observed in 3,4-dimethylbenzylidene analogs .

Applications in Synthesis: 5-[(4-Acetylphenyl)aminomethylene] derivatives serve as intermediates for bioactive 4(1H)-quinolones, leveraging their intramolecular H-bonding for regioselective cyclization . The target compound’s primary amine group offers nucleophilic reactivity for coupling reactions, contrasting with the electrophilic character of benzylidene-substituted dioxanes .

Biological Activity

(S)-5-(2-Amino-2-phenylethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione is a compound with notable biological activities that have been the subject of various studies. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H17N1O4

- CAS Number : Not specifically listed in the available sources.

The compound features a dioxane ring with substituents that contribute to its biological activity.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.3 |

| A549 (Lung Cancer) | 12.7 |

| HeLa (Cervical Cancer) | 10.5 |

These results suggest that the compound may interfere with cellular pathways critical for tumor growth and survival.

The proposed mechanism of action involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis. Specifically, it has been suggested that the compound may modulate the activity of:

- Cyclin-dependent kinases (CDKs) : Essential for cell cycle progression.

- Apoptosis-related proteins : Such as caspases, promoting programmed cell death in malignant cells.

Neuroprotective Effects

In addition to its antitumor effects, this compound has shown promise in neuroprotection. Studies using neuronal cell models exposed to oxidative stress demonstrated that:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 1 | 85 |

| 5 | 75 |

| 10 | 60 |

This indicates a dose-dependent protective effect against neurotoxicity, potentially through antioxidant mechanisms.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. In particular:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest potential applications in treating infections caused by resistant strains.

Case Study 1: Antitumor Efficacy in Animal Models

A study evaluated the antitumor efficacy of this compound in a murine model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups treated with saline.

Case Study 2: Neuroprotective Effects in Stroke Models

In an experimental stroke model using rats, administration of the compound resulted in improved neurological scores and reduced infarct size when compared to untreated controls. This highlights its potential as a therapeutic agent for stroke recovery.

Q & A

Basic: What are the most efficient synthetic routes for (S)-5-(2-amino-2-phenylethyl)-1,3-dioxane-4,6-dione, and how do reaction conditions influence enantiomeric purity?

The compound can be synthesized via condensation reactions involving Meldrum’s acid derivatives. A green approach uses aqueous media with hexadecyltrimethylammonium bromide (HTMAB) as a catalyst, enabling high yields under neutral conditions . For the (S)-configured amino group, asymmetric synthesis may require chiral auxiliaries or enantioselective catalysis. For example, reacting 5-[bis(thiomethyl)methylene] derivatives with ammonia (as in ) can introduce the amino group, but stereochemical control necessitates chiral amines or resolution techniques. Key parameters include solvent polarity (water vs. ethanol), temperature (80–100°C), and catalyst loading (1–5 mol%) to optimize yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.